molecular formula C17H19F3N8 B2709499 N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine CAS No. 2034537-95-4

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine

Cat. No.: B2709499
CAS No.: 2034537-95-4
M. Wt: 392.39
InChI Key: SCDLHFYABLHDSM-UHFFFAOYSA-N
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Description

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine is a complex organic compound with significant potential in various scientific and industrial applications. Its unique structure, consisting of a pyrazolo[3,4-d]pyrimidine core linked to a trifluoromethyl pyrimidine moiety via a piperidine bridge, enables it to engage in a variety of chemical reactions and interactions, making it a subject of intense study in multiple disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine typically involves multi-step processes. One common method starts with the synthesis of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the dimethyl groups through alkylation reactions. The piperidin-4-amine structure is then integrated via nucleophilic substitution, and the trifluoromethyl pyrimidine group is added last, often through a cross-coupling reaction facilitated by a palladium catalyst.

Industrial Production Methods: : For industrial-scale production, the process is optimized for yield and efficiency. This often involves high-throughput methods, such as automated flow synthesis, which allows for continuous reaction processes. Such methods not only enhance the yield but also ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: : N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : For oxidation reactions, reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used under acidic conditions. Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Substitution reactions may utilize nucleophiles such as alkoxides or amines under basic or neutral conditions.

Major Products: : The major products formed from these reactions depend on the specific reactants and conditions used. For instance, oxidation may yield oxidized derivatives of the compound, whereas reduction can produce reduced forms of the pyrimidine and piperidine rings. Substitution reactions often result in functionalized derivatives, adding diverse functional groups to the core structure.

Scientific Research Applications

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine has found applications in various fields, including:

Chemistry: : Used as a precursor in the synthesis of more complex molecules.

Biology: : Employed in biochemical assays to study enzyme interactions and signaling pathways.

Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: : Utilized in the development of new materials with specific electronic or photochemical properties.

Mechanism of Action

The mechanism of action of N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine involves its interaction with various molecular targets, such as enzymes and receptors. By binding to these targets, it can modulate biological pathways, leading to desired effects. For example, in medical research, it might inhibit specific enzymes involved in inflammatory processes, reducing inflammation and its associated symptoms.

Comparison with Similar Compounds

N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine stands out due to its unique structure and trifluoromethyl group, which enhances its stability and reactivity compared to similar compounds. Some comparable compounds include:

  • N-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyrimidin-4-yl)piperidin-4-amine

  • N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(pyrimidin-4-yl)piperidin-4-amine

These similar compounds lack the trifluoromethyl group, which can significantly alter their chemical properties and applications.

All in all, this compound's versatility and potential across various disciplines make it a valuable subject for ongoing research and development.

Properties

IUPAC Name

1,6-dimethyl-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N8/c1-10-24-15(12-8-23-27(2)16(12)25-10)26-11-3-5-28(6-4-11)14-7-13(17(18,19)20)21-9-22-14/h7-9,11H,3-6H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCDLHFYABLHDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C)NC3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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